

An In-depth Technical Guide on the Physicochemical Properties of Trimethylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylurea

Cat. No.: B1211377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for **1,1,3-trimethylurea** (CAS No. 632-14-4). The document details reported values, outlines generalized experimental protocols for their determination, and presents a logical workflow for these physicochemical characterizations. This information is critical for the handling, synthesis, and application of **trimethylurea** in research and development settings.

Physicochemical Data of 1,1,3-Trimethylurea

1,1,3-**Trimethylurea** is an organic compound with the chemical formula $C_4H_{10}N_2O$.^[1] It is a derivative of urea with three methyl groups attached to the nitrogen atoms.^[1] At room temperature, it exists as a colorless, crystalline solid.^[2] The physical properties of **trimethylurea**, specifically its melting and boiling points, are crucial for its application in various chemical processes.

Summary of Reported Physical Properties

A review of available literature and chemical databases reveals some variability in the reported melting and boiling points of 1,1,3-**trimethylurea**. This variation can be attributed to differences in experimental conditions and sample purity. The collated data is presented in the table below for easy comparison.

Physical Property	Reported Value(s)
Melting Point	76 °C[1]
	67 °C[2]
	69 - 71 °C
Boiling Point	233 °C[1]
	218 °C[2]

Experimental Protocols for Determination of Melting and Boiling Points

While specific experimental details for the cited values for **trimethylurea** are not readily available in the public domain, this section outlines standardized and widely accepted methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination

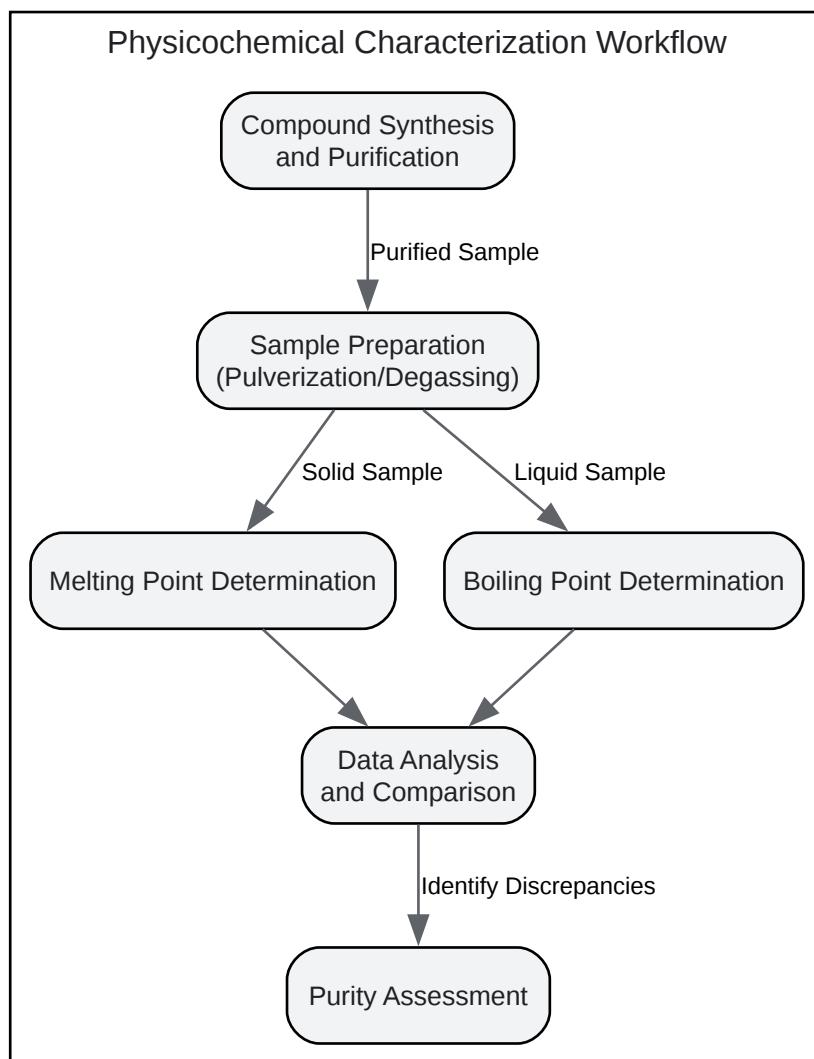
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity, with impurities generally causing a depression and broadening of the melting range. A common laboratory method for determining the melting point involves the use of a capillary melting point apparatus, such as a DigiMelt unit.

Methodology:

- **Sample Preparation:** A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube containing the sample is placed into the heating block of the melting point apparatus.
- **Heating and Observation:**
 - A rapid heating rate is initially used to approach the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.

Boiling Point Determination


The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Distillation is the most common method for determining the boiling point of a liquid.

Methodology:

- Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Sample and Heating: The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is then heated.
- Distillation and Observation: As the liquid boils, the vapor rises, is condensed, and collects in the receiving flask. The temperature is monitored throughout the distillation process.
- Data Recording: The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Logical Workflow for Physicochemical Characterization

The determination of the melting and boiling points of a chemical compound like **trimethylurea** follows a logical experimental workflow. This process ensures accurate and reproducible results, which are essential for further research and application.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting and boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 632-14-4: N,N,N'-Trimethylurea | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Trimethylurea]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211377#trimethylurea-melting-and-boiling-point-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com